molecular formula C9H13ClFNO B1417053 1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2204959-38-4

1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1417053
CAS RN: 2204959-38-4
M. Wt: 205.66 g/mol
InChI Key: BSTUZIDLZKWDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers detailing the exact synthetic route, it likely includes reactions such as amine substitution , halogenation , and methoxylation . Researchers have explored various methods to achieve high yields and enantiopurity. Notably, transaminase-mediated chiral selective synthesis has been investigated .

Scientific Research Applications

SYNTHESIS AND CYTOTOXIC ACTIVITY Research involving the synthesis of novel compounds related to 1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has shown potential in the field of cytotoxicity against various cancer cell lines. The process involves the use of primary and secondary amines, leading to compounds that were tested for their cytotoxic activities, indicating a pathway for the development of potential therapeutic agents (Kadrić et al., 2014).

FLUORINATION AND REACTIVITY STUDIES Investigations into the reactivity of hydroxy-substituted organic molecules with N–F class fluorinating reagents have included structures similar to 1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride. This research contributes to understanding the influence of reagent structure on transformations, offering insights into fluorination processes and the development of new synthetic methodologies (Zupan et al., 1995).

ENANTIOSELECTIVE SYNTHESES The compound's structural analogs have been used in studies focusing on enantioselective syntheses, showcasing methods to achieve high enantiomeric excesses. Such research is vital for the development of chiral compounds, which are essential in various fields of chemistry and pharmacology (Wu et al., 1996).

ANTIMICROBIAL ACTIVITY Research into novel Schiff bases using derivatives similar to 1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has demonstrated potential antimicrobial activity. Such studies are crucial for discovering new antimicrobial agents that could be effective against resistant strains of bacteria (Puthran et al., 2019).

properties

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUZIDLZKWDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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